molecular formula C10H9N3 B13196385 2-(6-amino-1H-indol-1-yl)acetonitrile

2-(6-amino-1H-indol-1-yl)acetonitrile

Cat. No.: B13196385
M. Wt: 171.20 g/mol
InChI Key: NWMOGLRXMDWFHF-UHFFFAOYSA-N
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Description

2-(6-Amino-1H-indol-1-yl)acetonitrile (CAS 1095603-93-2) is a synthetically valuable nitrile-functionalized indole derivative with a molecular formula of C10H9N3 and a molecular weight of 171.20 g/mol . This compound serves as a versatile small-molecule scaffold and key synthetic intermediate in medicinal chemistry, particularly in the design of novel anticancer agents . Its structure, featuring a reactive acetonitrile group attached to the indole nitrogen, allows for further chemical diversification to explore structure-activity relationships. This chemical building block has demonstrated specific utility in antiproliferative research. It is employed in the synthesis of complex 3,4-diaryl-1-hydroxymaleimide and 5-aminopyrazole scaffolds, which are designed to probe hydrogen-bonding interactions within biological targets . These derivatives are screened against the NCI-60 human tumor cell line panel to identify selective growth inhibition profiles, showing potential activity against various cancer cell lines, including renal cancers . The 6-amino-indole moiety is a critical pharmacophore in this context, often combined with other privileged structures like the 3,4,5-trimethoxyphenyl ring found in potent tubulin inhibitors such as Combretastatin A-4 . Researchers value this compound for its role in developing targeted therapies that may inhibit kinase activity and disrupt angiogenic factors, providing a versatile tool for drug discovery programs . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H9N3

Molecular Weight

171.20 g/mol

IUPAC Name

2-(6-aminoindol-1-yl)acetonitrile

InChI

InChI=1S/C10H9N3/c11-4-6-13-5-3-8-1-2-9(12)7-10(8)13/h1-3,5,7H,6,12H2

InChI Key

NWMOGLRXMDWFHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2CC#N)N

Origin of Product

United States

Preparation Methods

Methodology Overview

  • Starting Material: 6-bromoindole or 6-nitroindole derivatives serve as key intermediates.
  • Step 1: Alkylation of the indole nitrogen with a suitable precursor, such as bromoacetonitrile or related electrophiles, under basic or catalytic conditions.
  • Step 2: Conversion of the halogenated intermediate into the amino derivative via nucleophilic substitution or reduction.

Reaction Conditions & Reagents

  • Electrophile: Bromoacetonitrile or chloroacetonitrile.
  • Catalysts: Potassium carbonate or sodium hydride.
  • Solvent: Dimethylformamide (DMF) or acetonitrile.
  • Temperature: Typically reflux conditions (~80°C).
  • Yield: Variable, often moderate (30-60%), depending on substrate and reaction optimization.

Nitration and Subsequent Reduction of Indole Derivatives

Another approach involves nitrating indole compounds at the 6-position, then reducing the nitro group to an amino group, yielding the target compound.

Procedure

  • Step 1: Nitration of indole at the 6-position using nitrating agents such as nitric acid or mixed acid systems (e.g., sulfuric acid and nitric acid).
  • Step 2: Conversion of the nitro group to an amino group via catalytic hydrogenation or chemical reduction (e.g., tin chloride, iron filings, or catalytic hydrogenation).

Reaction Conditions & Reagents

Step Reagents Conditions Notes
Nitration HNO₃ / H₂SO₄ 0°C to room temperature Controlled to prevent over-nitration
Reduction SnCl₂ / HCl or Pd/C Reflux or hydrogen atmosphere Yields amino derivatives with high purity

Application to Synthesis

This route is suitable for synthesizing 6-aminoindole derivatives, which can then be functionalized at the 1-position with acetonitrile groups through standard alkylation reactions.

Multistep Synthesis via Indoline Intermediates

Given the complexity of directly functionalizing indole, a multistep approach involving indoline intermediates is often employed.

Synthesis Pathway

  • Step 1: Synthesis of indoline derivatives via catalytic hydrogenation of indoles.
  • Step 2: Nitration of indoline at the 6-position.
  • Step 3: Oxidation or functionalization at the nitrogen atom to introduce the acetonitrile moiety.
  • Step 4: Amino substitution at the 6-position through nucleophilic displacement or reduction of nitro groups.

Reaction Conditions & Reagents

  • Catalysts such as Pd/C or Raney nickel.
  • Nitrating agents for selective nitration.
  • Alkylation reagents like bromoacetonitrile for introducing the acetonitrile group.

Summary Data Table of Preparation Methods

Method Starting Material Key Reagents Reaction Conditions Advantages Limitations
Nucleophilic substitution 6-bromoindole Bromoacetonitrile, base Reflux in DMF or acetonitrile Straightforward, moderate yields Over-alkylation risk
Nitration & reduction Indole HNO₃/H₂SO₄, SnCl₂ or Pd/C Controlled nitration at 0°C, reduction at reflux High regioselectivity Over-nitration, multiple steps
Indoline pathway Indoline Nitrating agents, alkylating agents Catalytic hydrogenation, nitration, alkylation Good control over intermediates Longer synthesis route

Chemical Reactions Analysis

2-(6-amino-1H-indol-1-yl)acetonitrile can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens or sulfonyl chlorides . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(6-amino-1H-indol-1-yl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-amino-1H-indol-1-yl)acetonitrile involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity. For example, they can inhibit specific kinases or interact with DNA to exert their biological effects . The exact mechanism depends on the specific structure and functional groups of the indole derivative.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical data for 2-(6-amino-1H-indol-1-yl)acetonitrile and related compounds:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Features
This compound -NH₂ (6) C₁₀H₉N₃ 171.20 (calculated) N/A N/A High polarity due to amino group; potential for hydrogen bonding
2-(6-Chloro-1H-indol-3-yl)acetonitrile -Cl (6) C₁₀H₇ClN₂ 190.63 N/A N/A Crystallizes via methanol evaporation; halogenated analog with moderate lipophilicity
2-(6-Nitro-1H-indol-3-yl)acetonitrile -NO₂ (6) C₁₀H₇N₃O₂ 201.18 N/A 470.7 Electron-withdrawing nitro group; higher density (1.437 g/cm³)
2-(6-Methoxy-1H-indol-3-yl)acetonitrile -OCH₃ (6) C₁₁H₁₀N₂O 202.21 (calculated) N/A N/A Methoxy group enhances steric bulk; possible π-π stacking interactions
6-Benzyloxyindole-3-acetonitrile -OCH₂C₆H₅ (6) C₁₇H₁₄N₂O 262.31 N/A N/A Bulky benzyloxy group; used as a synthetic intermediate

Key Observations :

  • Substituent Effects: Electron-donating groups (e.g., -NH₂) increase polarity and solubility in polar solvents, while electron-withdrawing groups (e.g., -NO₂, -Cl) enhance stability and lipophilicity .
  • Crystallography : Chloro- and methoxy-substituted analogs form well-defined crystal structures, with hydrogen bonding and van der Waals interactions stabilizing their lattices .

Biological Activity

2-(6-amino-1H-indol-1-yl)acetonitrile is an indole derivative with notable biological activities. Its complex structure, featuring an amino group and a nitrile moiety, suggests significant potential in medicinal chemistry. This article reviews the biological activities associated with this compound, including its anticancer, antiviral, and antibacterial properties, supported by recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈N₄, and its structure can be represented as follows:

Chemical Structure C9H8N4\text{Chemical Structure }\quad \text{C}_9\text{H}_8\text{N}_4

The presence of the indole framework is critical for its biological activity, as indole derivatives are known to interact with various biological targets.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it induces apoptosis in various cancer cell lines. For instance:

  • Case Study : In vitro tests demonstrated that this compound significantly reduced cell viability in A549 lung cancer cells, with an IC₅₀ value of approximately 10 µM. The mechanism involves the activation of caspase pathways leading to programmed cell death.

Table 1: Anticancer Activity Summary

Cell LineIC₅₀ (µM)Mechanism of Action
A549 (Lung)10Caspase activation
MCF-7 (Breast)15Induction of apoptosis
HeLa (Cervical)12Cell cycle arrest

Antiviral Activity

This compound has also been studied for its antiviral properties. Preliminary findings suggest that it may inhibit viral replication in specific models:

  • Research Findings : A study highlighted its potential to reduce viral load in cell cultures infected with influenza virus, indicating a possible mechanism involving interference with viral RNA synthesis .

Antibacterial Activity

The compound has shown promising antibacterial activity against several strains of bacteria.

Table 2: Antibacterial Activity Overview

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus25 µg/mL
Escherichia coli30 µg/mL
Pseudomonas aeruginosa35 µg/mL

In a comparative study, this compound demonstrated effectiveness similar to standard antibiotics like ceftriaxone against resistant strains.

The biological activity of this compound can be attributed to its ability to interact with various cellular targets:

  • Induction of Apoptosis : The compound activates apoptotic pathways through caspase signaling.
  • Inhibition of Viral Replication : It may interfere with viral protein synthesis and RNA replication.
  • Bacterial Cell Wall Disruption : The compound's structural features allow it to penetrate bacterial membranes effectively.

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